4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzaldehyde
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Overview
Description
4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzaldehyde is an organic compound with the molecular formula C16H16O4 It is a derivative of benzaldehyde, characterized by the presence of methoxy and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3-methoxyphenol.
Etherification: The 3-methoxyphenol undergoes etherification with 1,4-dibromobutane to form 4-(3-methoxyphenoxy)butane.
Aldehyde Formation: The 4-(3-methoxyphenoxy)butane is then reacted with 4-methoxybenzaldehyde under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization may be employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: 4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzoic acid.
Reduction: 4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: Its derivatives may be studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicinal Chemistry: It can be a starting point for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzaldehyde depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological studies, its mechanism of action would depend on the specific biological target and pathway involved, which may include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde
- 3-(4-methoxyphenoxy)benzaldehyde
- 4-methoxy-3-(trifluoromethyl)benzaldehyde
Uniqueness
4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzaldehyde is unique due to the presence of both methoxy and phenoxy groups, which can influence its reactivity and potential applications. Compared to similar compounds, it may offer different properties in terms of solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-21-16-6-5-7-17(13-16)23-10-3-4-11-24-19-12-15(14-20)8-9-18(19)22-2/h5-9,12-14H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTROPCXHCRMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=C(C=CC(=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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